![molecular formula C16H19F3N6O2 B10907176 ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a pyrazole moiety and a trifluoromethyl group, along with a piperazine ring attached to an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is constructed by reacting appropriate precursors under conditions that facilitate the formation of the heterocyclic ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Coupling with Piperazine: The piperazine ring is coupled with the pyrimidine ring through nucleophilic substitution reactions.
Esterification: Finally, the ethyl ester group is introduced through esterification reactions using reagents like ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(methyl)pyrimidin-2-yl]piperazine-1-carboxylate
- Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(chloromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more effective in binding to specific molecular targets and enhances its potential as a pharmaceutical intermediate.
Propriétés
Formule moléculaire |
C16H19F3N6O2 |
|---|---|
Poids moléculaire |
384.36 g/mol |
Nom IUPAC |
ethyl 4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H19F3N6O2/c1-3-27-15(26)25-6-4-24(5-7-25)14-21-12(11-9-20-23(2)10-11)8-13(22-14)16(17,18)19/h8-10H,3-7H2,1-2H3 |
Clé InChI |
CJVFLGSDYBZYPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




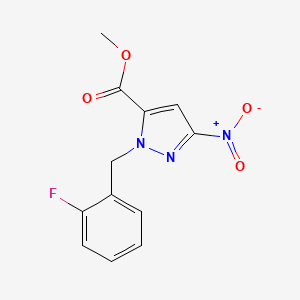
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
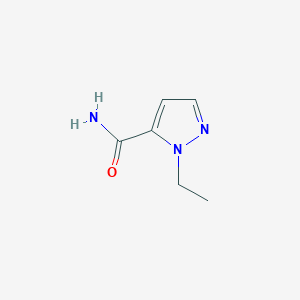
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)
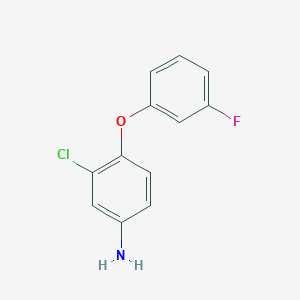
![N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
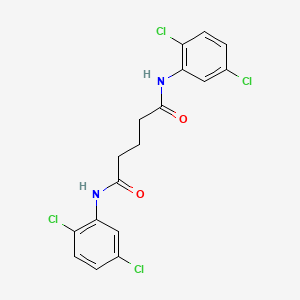

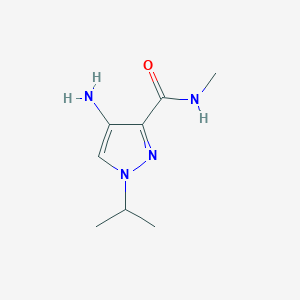
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)